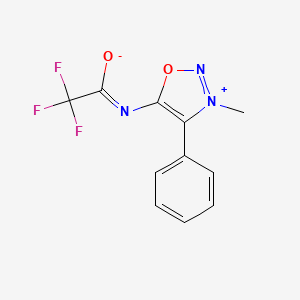
ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate, also known as ECFAT, is an organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ECFAT belongs to the class of furoyl thiophene carboxylates, which are known for their anti-inflammatory and analgesic properties.
科学的研究の応用
Ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain. This compound has also been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
Ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable compound for research. This compound is also stable under a wide range of conditions, which makes it suitable for various types of experiments. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate. One area of interest is the development of new drugs based on this compound. Studies have shown that this compound has potential as a lead compound for the development of new anti-inflammatory and analgesic drugs. Another area of interest is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound works and how it can be optimized for therapeutic use. Finally, there is a need for more studies on the safety and toxicity of this compound, particularly in vivo.
合成法
Ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 2-furoyl chloride to form an intermediate compound. The intermediate compound is then reacted with thiophene-2-carboxylic acid to produce this compound. The synthesis of this compound has been optimized to increase yields and purity, making it a viable option for scientific research.
特性
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S/c1-2-23-18(22)15-13(11-5-7-12(19)8-6-11)10-25-17(15)20-16(21)14-4-3-9-24-14/h3-10H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWCUXZSHZBDTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359665 |
Source


|
| Record name | ethyl 4-(4-chlorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6240-36-4 |
Source


|
| Record name | ethyl 4-(4-chlorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5882857.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5882874.png)
![N,N'-[(3-nitrophenyl)methylene]diacetamide](/img/structure/B5882877.png)
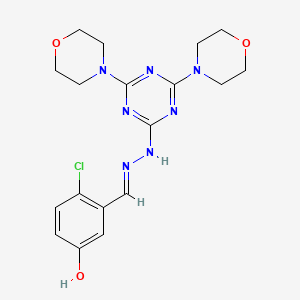
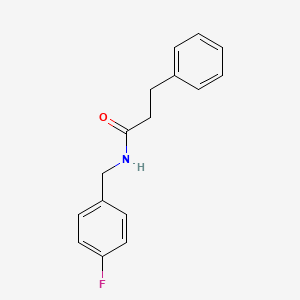
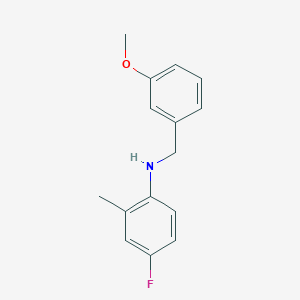

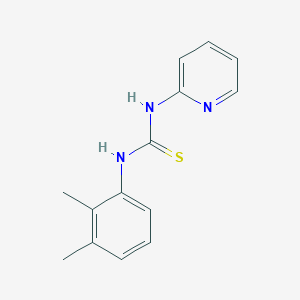
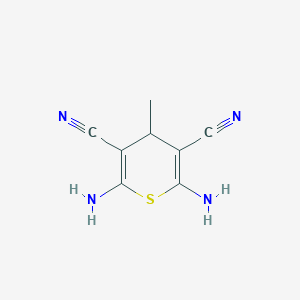
![4-(dimethylamino)benzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5882912.png)
![N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5882918.png)
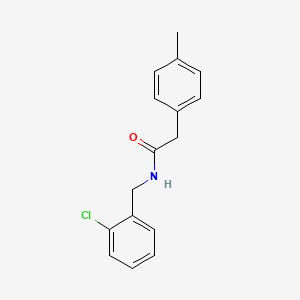
![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5882932.png)
